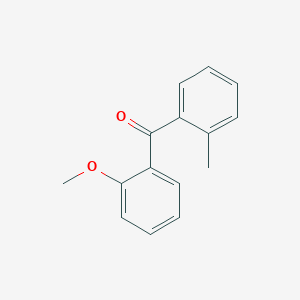

2-Methoxy-2'-methylbenzophenone

Description

Importance of Benzophenone (B1666685) Scaffolds in Advanced Organic Chemistry

The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and vital structure in modern organic chemistry. rsc.org This framework is not only a fundamental building block for more complex molecules but is also found in numerous naturally occurring compounds with diverse biological activities. nih.govresearchgate.net Natural benzophenones have been isolated from various plant and fungal sources and are known to exhibit a range of pharmacological properties. nih.gov

In synthetic organic chemistry, the diaryl ketone structure of benzophenones serves as a versatile intermediate. nih.gov The reactivity of the carbonyl group and the ability to functionalize the aromatic rings make it a key component in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.com Furthermore, benzophenone derivatives are widely employed as photoinitiators in UV-curing applications for inks, coatings, and adhesives, and as UV blockers in plastic packaging to prevent photodegradation. researchgate.netwikipedia.org Their derivatives are also recognized for their pharmacological potential, with some demonstrating interactions with DNA, which may form the basis of certain therapeutic applications. wikipedia.org

The structural diversity of benzophenones, achieved by introducing various substituents onto the phenyl rings, allows for the fine-tuning of their physical and chemical properties. researchgate.net This has led to their use in a broad spectrum of applications, including as anti-inflammatory agents and in the development of novel materials. nih.gov The conformation of substituted benzophenones, particularly the twist angle between the two aryl rings, is a subject of study, as it influences the molecule's steric and electronic properties and its packing in the crystalline state. nih.govresearchgate.net

The Distinct Role of 2-Methoxy-2'-methylbenzophenone within Aromatic Ketone Research

Within the extensive family of aromatic ketones, this compound holds a specific position due to the unique combination of its substituents. The presence of a methoxy (B1213986) group at the 2-position and a methyl group at the 2'-position introduces asymmetry and specific electronic and steric effects that distinguish it from the parent benzophenone and other derivatives.

The methoxy group is electron-donating through resonance and can influence the reactivity of the carbonyl group and the aromatic ring. The methyl group, also electron-donating but through induction, further modifies the electronic environment of the molecule. The ortho-substitution on both rings can lead to significant steric hindrance, affecting the conformation of the molecule, particularly the dihedral angle between the two phenyl rings. This steric clash can impact the compound's reactivity and its interaction with biological targets or other molecules.

Research on closely related compounds, such as 2-methoxybenzophenone (B1295077) and 2-methylbenzophenone (B1664564), provides some insight into the potential properties of this compound. For instance, 2-methylbenzophenone is utilized as a photoinitiator in organic synthesis. guidechem.com The study of substituted benzophenones often involves examining how different substituents at various positions on the aromatic rings affect their chemical and physical properties.

Below is a data table outlining some of the key properties of this compound and related compounds for comparison.

| Property | This compound | 2-Methoxybenzophenone | 2-Methylbenzophenone | Benzophenone |

| Molecular Formula | C₁₅H₁₄O₂ | C₁₄H₁₂O₂ | C₁₄H₁₂O | C₁₃H₁₀O |

| Molecular Weight | 226.27 g/mol | 212.24 g/mol | 196.24 g/mol | 182.22 g/mol |

| IUPAC Name | (2-methoxyphenyl)(2-methylphenyl)methanone | (2-methoxyphenyl)-phenylmethanone | (2-methylphenyl)phenylmethanone | Diphenylmethanone |

| CAS Number | Not explicitly found | 2553-04-0 | 131-58-8 | 119-61-9 |

Data sourced from various chemical databases and may be subject to minor variations depending on the source.

Research Gaps and Future Directions in this compound Studies

Despite the broad interest in substituted benzophenones, specific research on this compound appears to be limited in publicly accessible literature. While data for its individual constituent parts (2-methoxybenzophenone and 2-methylbenzophenone) are available, dedicated studies on the combined structure are not prevalent. This points to several potential areas for future investigation.

A primary research gap is the comprehensive characterization of the physicochemical properties of this compound. This would include experimental determination of its melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis (NMR, IR, UV-Vis, and Mass Spectrometry) to fully elucidate its structural and electronic characteristics.

Furthermore, the synthetic pathways to produce this compound with high yield and purity could be an area of exploration. While general methods for synthesizing benzophenones, such as Friedel-Crafts acylation, exist, optimizing these for this specific dissymmetrically substituted compound would be valuable.

The potential applications of this compound remain largely unexplored. Future research could focus on:

Photochemical Properties: Investigating its efficacy as a photoinitiator or photosensitizer, and comparing its performance to other commercially available benzophenone derivatives.

Medicinal Chemistry: Screening for biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, is a logical step given the known bioactivities of the broader benzophenone class. rsc.orgnih.gov

Materials Science: Exploring its potential use in the development of new polymers or as a UV stabilizer, leveraging the properties imparted by the methoxy and methyl substituents.

Synthetic Strategies for this compound and Its Analogs

The synthesis of complex organic molecules such as this compound requires a strategic approach to ensure the correct arrangement of substituents on the aromatic rings. The construction of the diaryl ketone core, particularly with substituents at the sterically hindered ortho positions, presents unique challenges that necessitate the use of diverse and often specialized synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)15(16)13-9-5-6-10-14(13)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVWFQXACSDTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493532 | |

| Record name | (2-Methoxyphenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142256-62-0 | |

| Record name | (2-Methoxyphenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of Reaction Mechanisms and Kinetics Involving 2 Methoxy 2 Methylbenzophenone

Photochemical Reaction Pathways and Intermediates

The absorption of light by 2-Methoxy-2'-methylbenzophenone initiates a cascade of photochemical events, leading to various transient species and final products. The specific substitution pattern of this benzophenone (B1666685) derivative dictates its unique photochemical behavior.

Photoinduced Hydrogen Atom Abstraction and Intramolecular Processes

Upon photoexcitation, ketones like this compound can undergo intramolecular hydrogen abstraction, a process often referred to as the Norrish Type II reaction. youtube.com This reaction is particularly relevant for ketones that possess accessible gamma-hydrogens. In the case of this compound, the ortho-methyl group provides such hydrogens. The general mechanism involves the excitation of the ketone to its n-π* excited state, either the singlet or the triplet state. This excited state then abstracts a hydrogen atom from the γ-position, leading to the formation of a 1,4-biradical intermediate. youtube.com The subsequent fate of this biradical can involve cyclization to form a cyclobutanol (B46151) or cleavage to yield an enol and an alkene.

In addition to intramolecular processes, excited ketones can also participate in intermolecular hydrogen abstraction from suitable hydrogen donors in their environment. youtube.com For instance, when irradiated in a solvent like isopropanol, benzophenone is known to abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical. youtube.com The reactivity in such intermolecular processes is influenced by the nature of the excited state (n-π* vs. π-π*) and the bond dissociation energy of the hydrogen donor.

Photoenolization and Subsequent Cyclization Mechanisms

A key photochemical pathway for ortho-methyl substituted phenyl ketones, including this compound, is photoenolization. researchgate.netrsc.org This process involves an intramolecular hydrogen transfer from the ortho-methyl group to the carbonyl oxygen, resulting in the formation of a short-lived photoenol. This reaction can proceed from both the excited singlet and triplet states. rsc.org

The photoenols are transient species with characteristic absorption maxima. For example, the photoenol of 2-methylacetophenone absorbs at around 380 nm. rsc.org These enols can then undergo various subsequent reactions. One common pathway is re-ketonization, where the enol reverts to the original ketone structure. rsc.org The rate of this process is solvent-dependent. For instance, the decay rate constant for the photoenol of 2-methylacetophenone is significantly faster in more polar solvents like propan-2-ol compared to non-polar solvents like cyclohexane (B81311). rsc.org

The photoenols can also be trapped by reacting with other molecules. For example, they are known to react with oxygen and dienophiles like maleic anhydride. rsc.org In some cases, the photoenol can undergo cyclization reactions. For instance, the photolysis of 2-(2-methylbenzoyl)benzoic acid methyl ester, a related compound, leads to the formation of a biradical which then decays into Z and E photoenols. nih.gov The longer-lived E-photoenol can then undergo intramolecular lactonization. nih.gov

Table 1: Kinetic Data for Photoenolization of Related Ketones

| Compound | Solvent | Photoenol Absorption (λmax) | Photoenol Lifetime (τ) | Reference |

| 2-methylacetophenone | Cyclohexane | ~380 nm | 3.1 s | rsc.org |

| 2-methylacetophenone | Dioxan | ~380 nm | 0.56 s | rsc.org |

| 2-methylacetophenone | Propan-2-ol | ~380 nm | 0.13 s | rsc.org |

| 2-(2-methyl benzoyl) benzoic acid, methyl ester | Methanol | 390 nm | 6.5 µs (Z-enol), 162 µs (E-enol) | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate typical kinetic parameters for photoenolization.

Excited State Proton Transfer Dynamics

Excited-state intramolecular proton transfer (ESIPT) is a well-documented phenomenon in molecules containing a hydroxyl group ortho to a carbonyl group, such as 2-hydroxybenzophenones. nih.gov In these systems, photoexcitation triggers a rapid transfer of the phenolic proton to the carbonyl oxygen, leading to the formation of a keto-tautomer that exhibits a large Stokes-shifted fluorescence. nih.gov

However, in this compound, the hydroxyl group is replaced by a methoxy (B1213986) group. The absence of this acidic proton means that the classical ESIPT mechanism observed in 2-hydroxybenzophenones is not a viable photochemical pathway for this compound. The primary excited-state deactivation pathways for this compound are therefore expected to be dominated by the hydrogen abstraction and photoenolization processes described in the preceding sections.

Thermal and Catalytic Reaction Mechanisms

Beyond photochemical reactions, this compound can also participate in a range of thermal and catalytic reactions, primarily dictated by the reactivity of its carbonyl group and aromatic rings.

Electrophilic and Nucleophilic Reaction Pathways

The carbonyl group in this compound is electrophilic and thus susceptible to nucleophilic attack. A classic example of such a reaction is the addition of a Grignard reagent to the carbonyl carbon, which, after an acidic workup, results in the formation of a tertiary alcohol. youtube.com The reactivity of the benzophenone core towards nucleophiles is influenced by both steric and electronic factors. quora.comlearncbse.in The presence of the ortho-methoxy and ortho-methyl groups in this compound likely introduces some steric hindrance around the carbonyl carbon, potentially reducing its reactivity compared to unsubstituted benzophenone. quora.com

The two aromatic rings of this compound can undergo electrophilic substitution reactions. The directing effects of the substituents on each ring will govern the position of substitution. On the methoxy-substituted ring, the methoxy group is an activating, ortho-, para-director. On the methyl-substituted ring, the methyl group is also an activating, ortho-, para-director. Therefore, electrophilic attack is expected to occur at the positions ortho and para to these activating groups, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Radical Mechanisms in Solution-Phase Reactions

The solution-phase reactions of this compound, particularly under photochemical conditions, are expected to proceed through radical intermediates. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet species is a diradical, with unpaired electrons localized on the carbonyl oxygen and the aromatic ring system.

The presence of a hydrogen-donating solvent or other molecules in the solution can lead to the formation of a ketyl radical. For instance, in a solvent like isopropyl alcohol, the triplet benzophenone can abstract a hydrogen atom, resulting in the formation of a diphenylketyl radical and an alcohol-derived radical. This process is a key step in the photoreduction of benzophenones. bgsu.eduscite.ai

Furthermore, the ortho-methyl group in this compound introduces the possibility of intramolecular hydrogen abstraction. This is a common pathway for ortho-alkyl substituted benzophenones, leading to the formation of a photoenol intermediate via a 1,4-biradical. rsc.orgyoutube.com The stability and subsequent reactions of this photoenol are influenced by the substituents on the aromatic rings.

The general mechanism for the photoreduction of benzophenone in a hydrogen-donating solvent (R'R''CHOH) is as follows:

Photoexcitation: C₆H₅-CO-C₆H₅ + hν → (C₆H₅-CO-C₆H₅)* (Singlet)

Intersystem Crossing: (C₆H₅-CO-C₆H₅)* (Singlet) → (C₆H₅-CO-C₆H₅)** (Triplet)

Hydrogen Abstraction: (C₆H₅-CO-C₆H₅)** (Triplet) + R'R''CHOH → (C₆H₅)₂Ċ-OH (Ketyl radical) + R'R''Ċ-OH

Dimerization: 2 (C₆H₅)₂Ċ-OH → (C₆H₅)₂(HO)C-C(OH)(C₆H₅)₂ (Benzopinacol)

While specific studies on the radical mechanisms of this compound are not extensively documented, the established principles of benzophenone photochemistry provide a strong basis for predicting its behavior. bgsu.edu

Catalytic Transformations and Ligand Effects

The reactivity of this compound can be significantly altered through catalytic processes. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligands coordinated to the metal center. rsc.org

Ligands influence the catalytic cycle by modifying the electronic and steric properties of the palladium catalyst. nih.gov For a sterically hindered substrate like this compound, the choice of ligand is critical. Bulky ligands can promote the formation of the active catalytic species and influence the regioselectivity of the reaction. scite.ainih.gov The ortho-methoxy group can also play a role in coordinating to the metal center, potentially influencing the reaction pathway. nih.gov

The table below illustrates the general effect of ligand properties on palladium-catalyzed reactions, which can be extrapolated to predict the behavior of this compound.

| Ligand Property | Effect on Catalytic Cycle | Potential Impact on this compound Reactions |

| Steric Bulk | - Promotes reductive elimination- Can hinder oxidative addition- Influences coordination number | - May be necessary to overcome steric hindrance from the ortho-substituents.- Could enhance selectivity for specific coupling products. |

| Electron-donating | - Increases electron density on the metal- Facilitates oxidative addition- Can slow down reductive elimination | - The methoxy group may have a mild electron-donating effect, potentially influencing the electronics of a coordinated palladium center. |

| Bite Angle (for bidentate ligands) | - Affects the geometry of the metal center- Influences the rate and selectivity of catalytic steps | - The use of specific bidentate phosphine (B1218219) ligands could control the outcome of cross-coupling reactions. |

While specific catalytic transformations of this compound are not widely reported, the principles of ligand effects in catalysis provide a framework for designing and optimizing such reactions. rsc.orgnih.gov

Influence of Substituents and Environment on Reaction Selectivity

Steric Hindrance and Buttressing Effects on Reactivity

The ortho-methoxy and ortho-methyl substituents in this compound exert significant steric hindrance around the carbonyl group. This steric crowding can influence the rate and selectivity of reactions by impeding the approach of reagents to the reactive center. researchgate.net This phenomenon, often referred to as the "ortho effect," can lead to different reactivity compared to its meta and para isomers. rsc.orgbeilstein-journals.org

Furthermore, the presence of a substituent adjacent to another ortho group can lead to a "buttressing effect." This effect can restrict the rotation of the ortho-substituent, forcing it into a specific conformation that can either enhance or inhibit its participation in a reaction. In the case of this compound, the ortho-methyl group can buttress the methoxy group, influencing its orientation relative to the carbonyl and the other aromatic ring. This conformational constraint can have a profound impact on intramolecular reactions, such as the photoenolization process.

Solvent Polarity and Coordination Effects

The solvent environment plays a crucial role in the reaction selectivity of this compound. The polarity of the solvent can influence the stability of charged intermediates and transition states. For reactions involving polar or ionic species, a more polar solvent can accelerate the reaction rate. researchgate.net

In photochemical reactions, the solvent can have a more intricate role. For instance, in the photoreduction of benzophenones, the solvent can act as a hydrogen donor. scite.ai The ability of the solvent to form hydrogen bonds with the carbonyl group can also affect the energy levels of the excited states and the efficiency of intersystem crossing. bgsu.edursc.org Studies on benzophenone have shown that specific interactions with the solvent can significantly alter the photophysical and photochemical pathways. bgsu.edursc.org

The coordinating ability of the solvent can also be important, particularly in catalytic reactions. A coordinating solvent can compete with the substrate or ligands for binding to the metal center, thereby influencing the catalytic activity and selectivity. nih.gov

The following table summarizes the expected influence of solvent properties on the reactions of this compound:

| Solvent Property | Potential Effect on Reactions of this compound |

| Polarity | - Stabilize polar intermediates in ground-state reactions.- Influence the energy of excited states in photochemical reactions. |

| Hydrogen-bond donating ability | - Act as a reactant in photoreduction reactions.- Stabilize the carbonyl group through hydrogen bonding, affecting photophysics. |

| Coordinating ability | - Compete for coordination sites on a metal catalyst, affecting catalytic transformations. |

Advanced Kinetic Studies of this compound Reactions

Reaction Rate Determinations and Activation Energy Profiling

The rate of photoreduction of benzophenone derivatives, for example, is highly dependent on the nature and position of the substituents. mdpi.com Electron-withdrawing groups generally increase the rate of hydrogen abstraction, while electron-donating groups can have the opposite effect. The activation energy for these reactions is related to the stability of the resulting ketyl radical. mdpi.com

The activation energy (Ea) of a reaction is a critical parameter that determines its temperature dependence. It can be determined experimentally by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature.

For intramolecular reactions like photoenolization, the activation energy profile will be influenced by the stability of the transition state leading to the 1,4-biradical intermediate. The steric and electronic effects of the methoxy and methyl groups will play a significant role in determining this energy barrier.

The following table presents hypothetical kinetic data to illustrate how substituents might affect the photoreduction of benzophenones, based on published trends. mdpi.com

| Compound | Relative Rate of Photoreduction | Activation Energy (Ea) (kJ/mol) |

| Benzophenone | 1.0 | 15.0 |

| 4,4'-Dimethoxybenzophenone | 0.8 | 16.5 |

| 2-Methylbenzophenone (B1664564) | Data not available | Data not available |

| This compound | Predicted to be slower than benzophenone due to steric hindrance and potential electronic effects. | Predicted to be higher than benzophenone. |

It is important to note that these are illustrative values, and experimental determination is necessary for accurate kinetic profiling of this compound.

Mechanistic Probing via Isotope Effects

A thorough review of scientific literature reveals a notable absence of specific studies on the use of kinetic isotope effects (KIEs) to probe the reaction mechanisms of this compound. While the principles of KIEs are well-established for determining reaction mechanisms, including those of similar benzophenone derivatives, direct experimental data and detailed research findings for this compound are not available in the reviewed sources.

Kinetic isotope effects are a powerful tool in physical organic chemistry for elucidating the rate-determining steps and transition state structures of chemical reactions. This is achieved by measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. For instance, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H) can lead to a primary kinetic isotope effect if the C-H bond is broken in the rate-determining step, or a secondary kinetic isotope effect if the isotopic substitution is at a position not directly involved in bond cleavage but influences the transition state.

In the context of substituted benzophenones, KIE studies have been instrumental. For example, research on the reduction of benzophenone with various metal hydrides has utilized carbon-14 (B1195169) KIEs to distinguish between different mechanistic pathways, such as polar mechanisms versus those involving electron transfer. Similarly, studies on the photochemistry of other ortho-substituted benzophenones, which often involves intramolecular hydrogen abstraction (a Norrish Type II reaction), would be a prime area for the application of deuterium KIEs to understand the nature of the hydrogen transfer step.

However, despite the suitability of these methods for studying a compound like this compound, which possesses both a methoxy group and a methyl group that could be isotopically labeled, no such specific research has been published. The interplay between the electron-donating methoxy group and the ortho-methyl group would likely influence the photochemical and photophysical properties of the molecule, making it an interesting candidate for such mechanistic studies.

Without dedicated research on this compound, any discussion of the application of isotope effects to its reaction mechanisms would be purely speculative and fall outside the scope of presenting established scientific findings. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Photochemistry and Excited State Dynamics of 2 Methoxy 2 Methylbenzophenone

Characterization of Ground and Excited Electronic States

The interaction of 2-methoxy-2'-methylbenzophenone with light begins with the absorption of photons, leading to the population of various excited electronic states. The nature of these states and the transitions between them can be probed using a variety of spectroscopic techniques.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The ground state absorption spectrum of a molecule provides crucial information about the energy gaps between its electronic states. For benzophenones, the UV-visible spectrum is typically characterized by two main absorption bands. A strong absorption at shorter wavelengths is attributed to a π → π* transition, while a weaker, longer-wavelength absorption corresponds to the n → π* transition, involving the non-bonding electrons of the carbonyl oxygen.

In this compound, the presence of the methoxy (B1213986) and methyl substituents is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to the parent benzophenone (B1666685) molecule. This is due to the electron-donating nature of these groups, which can stabilize the excited states. The exact position of the absorption maxima would be influenced by the solvent polarity.

Table 1: Expected UV-Visible Absorption Characteristics of this compound in a Non-polar Solvent

| Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| n → π | 340 - 380 | 100 - 500 |

| π → π | 250 - 280 | 10,000 - 20,000 |

Note: The values in this table are estimations based on data for related benzophenone derivatives and are not specific experimental data for this compound.

Phosphorescence and Fluorescence Emission Spectroscopy

Upon excitation, molecules can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of light from the singlet excited state (S₁), while phosphorescence originates from the triplet excited state (T₁).

For most benzophenone derivatives, fluorescence at room temperature is typically very weak or non-existent. bgsu.edu This is due to a very efficient intersystem crossing (ISC) process from the initially populated singlet state to the triplet manifold. bgsu.edu Therefore, the dominant emission from this compound is expected to be phosphorescence, which is usually observed at low temperatures in a rigid matrix to minimize non-radiative decay pathways. The phosphorescence spectrum would provide information about the energy of the lowest triplet state. The lifetime of the phosphorescence is also a key parameter, which for many benzophenones is in the millisecond range at 77 K. nih.gov

Time-Resolved Spectroscopic Probes of Short-Lived Intermediates

To directly observe the transient species involved in the photochemistry of this compound, such as the singlet and triplet excited states, time-resolved spectroscopic techniques are indispensable. edinst.comyoutube.comyoutube.com Techniques like transient absorption spectroscopy allow for the detection and characterization of species with lifetimes ranging from femtoseconds to seconds. edinst.comyoutube.comyoutube.com

Upon laser flash photolysis, one would expect to observe the transient absorption spectrum of the triplet state of this compound. This spectrum would likely show a broad absorption in the visible region, characteristic of the triplet-triplet absorption of benzophenones. The decay of this transient absorption would provide the lifetime of the triplet state, a critical parameter for understanding its reactivity. The rise time of the triplet absorption can provide information about the rate of intersystem crossing. researchgate.net

Photophysical Processes and Energy Relaxation Pathways

Following the initial absorption of light, the excited this compound molecule can undergo a series of photophysical processes that dictate its ultimate fate. These processes determine how the absorbed energy is dissipated and whether photochemical reactions will occur.

Non-Radiative Decay Mechanisms (e.g., Internal Conversion, Intersystem Crossing)

The dominant non-radiative decay pathway for benzophenones is intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ), followed by internal conversion to the lowest triplet state (T₁). bris.ac.ukresearchgate.net The efficiency of this process is typically close to unity for many benzophenone derivatives. core.ac.uk The rate of ISC in benzophenones is known to be very fast, often occurring on the picosecond timescale. researchgate.net The ortho-substituents in this compound may influence the rate of ISC due to steric and electronic effects, potentially altering the geometry and spin-orbit coupling of the excited states.

Internal conversion, the non-radiative transition between states of the same spin multiplicity (e.g., S₂ → S₁), is also a very fast process that occurs before fluorescence or intersystem crossing from higher excited states.

Quantum Yield Determinations for Photochemical Processes

The quantum yield (Φ) of a particular photochemical process is a measure of its efficiency and is defined as the number of molecules undergoing that process divided by the number of photons absorbed. For benzophenone and its derivatives, a key photochemical reaction is photoreduction in the presence of a hydrogen donor, which proceeds through the triplet state.

The quantum yield of intersystem crossing (Φ_ISC) for benzophenone is essentially unity. core.ac.uk It is expected that this compound would also have a high Φ_ISC. The quantum yield of any subsequent photochemical reaction, such as the formation of a photoproduct, would depend on the reactivity of the triplet state and the concentration of any reactants. Due to the presence of the ortho-methyl group, intramolecular hydrogen abstraction from the methyl group by the excited carbonyl is a possible photoreaction, leading to the formation of a biradical intermediate. The quantum yield of this process would be a key parameter in understanding the photostability of the compound.

Table 2: Expected Photophysical Parameters for this compound

| Parameter | Expected Value/Range | Notes |

| Fluorescence Quantum Yield (Φ_f) | < 0.01 | Intersystem crossing is the dominant decay pathway for the S₁ state. |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~ 1 | Typical for benzophenone derivatives. core.ac.uk |

| Triplet State Lifetime (τ_T) | Microseconds to milliseconds | Dependent on solvent and temperature. |

| Photoproduct Quantum Yield (Φ_p) | Variable | Depends on the specific reaction and conditions. |

Note: These values are estimations based on the known photophysics of related benzophenone derivatives and are not specific experimental data for this compound.

Photochemical Reactivity and Transformative Pathways

Upon absorption of ultraviolet radiation, this compound is promoted to an electronically excited state, unlocking a variety of potential deactivation pathways. The presence of both a methoxy and a methyl group, particularly at the ortho positions of the two phenyl rings, introduces unique electronic and steric factors that govern its photochemical fate.

Intramolecular Photocyclization and Rearrangements

A hallmark of ortho-alkyl substituted benzophenones is their propensity to undergo intramolecular hydrogen abstraction, a process that leads to the formation of a transient biradical intermediate. In the case of this compound, the excited carbonyl group is poised to abstract a hydrogen atom from the adjacent 2'-methyl group. This intramolecular event results in the formation of a photoenol, a highly reactive species that can undergo subsequent rearrangements.

This photoenolization process is a key step that can lead to various cyclization and rearrangement products. While direct studies on this compound are not extensively available, research on related ortho-methyl benzophenones indicates that the initially formed photoenol can exist as geometric isomers (E and Z). These enols are transient and can revert to the ground state ketone or participate in further reactions. One such reaction is an electrocyclization of the dienol system, which can lead to the formation of substituted dihydronaphthalene-type structures. The presence of the methoxy group on the other ring is expected to influence the electronic properties of the excited state and the stability of the intermediates, thereby affecting the efficiency and pathway of the photocyclization.

Photoreduction and Photooxidation Processes

Photoreduction: The photoreduction of benzophenones is a well-documented process, typically involving the abstraction of a hydrogen atom from a suitable donor by the excited triplet state of the ketone. This results in the formation of a ketyl radical. For this compound, in the presence of a hydrogen-donating solvent or substrate, intermolecular hydrogen abstraction can compete with the intramolecular pathway.

However, the presence of the electron-donating methoxy group can influence the nature of the lowest triplet excited state. Electron-donating substituents tend to raise the energy of the n,π* triplet state, which is the primary state responsible for hydrogen abstraction in many benzophenones. This can potentially decrease the efficiency of intermolecular photoreduction. The intramolecular hydrogen abstraction from the 2'-methyl group is often a more facile process in such substituted benzophenones.

Photooxidation: The photooxidation of benzophenone derivatives can occur through various mechanisms, including the generation of singlet oxygen or by direct reaction of the excited ketone with oxygen. The transient enol formed from this compound could also be susceptible to oxidation. The reaction with molecular oxygen could lead to the formation of hydroperoxides or other oxygenated products, ultimately resulting in the cleavage of the molecule or the formation of more complex oxidized species. The specific products of photooxidation would be highly dependent on the reaction conditions, such as the solvent and the concentration of oxygen.

Effects of Methoxy and Methyl Substituents on Photoreactivity

The nature and position of substituents on the benzophenone framework are critical determinants of its photochemical behavior. The interplay between the electron-donating methoxy group and the reactive methyl group in this compound is a key aspect of its chemistry.

Positional Isomerism and Photochemical Differences

The specific placement of the methoxy and methyl groups at the 2- and 2'-positions, respectively, dictates a unique photochemical response compared to other positional isomers.

| Isomer | Expected Primary Photochemical Pathway | Rationale |

| This compound | Intramolecular hydrogen abstraction from the 2'-methyl group (Photoenolization) | The ortho-methyl group provides a readily abstractable hydrogen atom in close proximity to the excited carbonyl group. |

| 3-Methoxy-2'-methylbenzophenone | Intramolecular hydrogen abstraction from the 2'-methyl group; potential for intermolecular reactions | The ortho-methyl group remains the primary site for intramolecular reaction. The methoxy group at the meta position would have a less direct electronic influence on the carbonyl's reactivity compared to an ortho or para substituent. |

| 4-Methoxy-2'-methylbenzophenone | Intramolecular hydrogen abstraction from the 2'-methyl group; potential for intermolecular reactions | The ortho-methyl group remains the primary reactive site. The para-methoxy group, being a strong electron-donating group, would significantly influence the energy and character of the excited states, potentially affecting the quantum yield of the reaction. |

| 2-Methoxy-4'-methylbenzophenone | Primarily intermolecular photoreduction or other deactivation pathways | Lacking an ortho-alkyl group, the primary pathway of intramolecular hydrogen abstraction is absent. The photochemistry would be dominated by the electronic effects of the substituents on the excited state reactivity. |

This comparative analysis highlights the profound impact of substituent position on the dominant photochemical pathways. The ortho-methyl group acts as an internal quenching agent for the excited carbonyl, leading to specific intramolecular reactions that are not as readily available to isomers lacking this feature. The position of the methoxy group further modulates this reactivity through its electronic influence on the energy levels and character of the excited states.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 2 Methylbenzophenone

Electronic Structure and Conformation Analysis

Theoretical studies on related molecules provide a framework for understanding what an analysis of 2-Methoxy-2'-methylbenzophenone would entail.

Density Functional Theory (DFT) Calculations for Ground State Geometry

For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.netmdpi.com This process, known as geometry optimization, calculates key structural parameters.

Without a specific study, it is not possible to provide a data table of the optimized bond lengths, bond angles, and dihedral angles for this compound. Such a table would be the direct output of a DFT calculation, illustrating the precise spatial arrangement of the atoms in the molecule's lowest energy state.

Conformational Landscapes and Intramolecular Interactions

The rotational freedom around the single bonds connecting the carbonyl group to the two aromatic rings in this compound suggests a complex conformational landscape. The relative orientation of the methoxy-substituted ring and the methyl-substituted ring is dictated by a balance of steric hindrance and subtle electronic interactions. nih.gov

A full conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify all stable conformers and the energy barriers between them. Analysis of the steric repulsion between the 2-methoxy group and the 2'-methyl group, as well as potential non-covalent interactions like C-H···O bonds, would be crucial to understanding its preferred shape. nih.gov However, no such analysis has been published for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. ijsrst.com An MEP map for this compound would illustrate the electron-rich and electron-deficient regions.

Typically, the oxygen atom of the carbonyl group would be expected to be the region of most negative potential (often colored red), indicating a site susceptible to electrophilic attack. The aromatic protons and other regions with lower electron density would show a positive potential (colored blue), indicating sites for nucleophilic attack. The specific topography of the MEP surface, influenced by the interplay of the methoxy (B1213986) and methyl substituents, remains uncalculated.

Spectroscopic Property Prediction and Validation

Computational methods are also highly effective at predicting spectroscopic data, which can then be compared with experimental results for validation. rsc.org

Computational NMR (¹H, ¹³C) Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. pdx.edu These calculated values are invaluable for assigning signals in experimental spectra. For this compound, one would expect characteristic signals for the methoxy group protons (typically a singlet around 3-4 ppm) and the methyl group protons (a singlet around 2.3 ppm), with the aromatic protons appearing as complex multiplets. acdlabs.comchemicalbook.com

A data table comparing theoretically calculated and experimentally observed chemical shifts would be a cornerstone of a computational study, but this information is currently unavailable.

Vibrational Spectroscopy Simulation (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield the frequencies and intensities of the fundamental vibrational modes. For this compound, one would anticipate strong IR absorption from the C=O (carbonyl) stretching vibration, typically around 1660-1700 cm⁻¹, as well as various C-O, C-H, and aromatic ring vibrations.

A detailed assignment of these vibrational modes, supported by Potential Energy Distribution (PED) analysis, requires specific computational output that is not available in the current body of scientific literature. mdpi.com

Electronic Spectra (UV-Vis) Prediction for Excited States

The prediction of electronic absorption spectra is a significant application of computational quantum chemistry, offering insights into the electronic structure and photophysical properties of molecules. For compounds like this compound, theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions. unige.ch

Methodologies such as Configuration Interaction with Single excitations (CIS), coupled with semi-empirical Hamiltonians like the Intermediate Neglect of Differential Overlap (INDO/S2), and more rigorous ab initio methods like Complete Active Space Second-order Perturbation Theory (CASPT2), are employed for this purpose. unige.ch These methods calculate the energy difference between the ground state and various excited states, corresponding to the energy of absorbed photons.

A theoretical study on the structurally similar compound 2-(2'-methoxybenzoyl)pyrrole (MBP) provides a relevant example. The calculations for MBP predicted its longest wavelength transition, which agrees with experimental findings that show a red shift (bathochromic shift) when moving from a non-polar solvent like cyclohexane (B81311) to a polar one like methanol. unige.ch This phenomenon, known as solvatochromism, can be computationally modeled. For instance, the predicted red shift for the primary transition in MBP was 3 nm, which is in qualitative agreement with the experimentally observed 10 nm shift. unige.ch Such studies allow for the assignment of spectral bands to specific electronic transitions, such as π → π* or n → π* transitions, originating from the benzoyl or pyrrole (B145914) moieties in the case of MBP. unige.ch Similar computational approaches for this compound would elucidate the contributions of its two aromatic rings and the carbonyl group to its electronic spectrum.

Table 1: Comparison of Experimental and Theoretically Predicted UV-Vis Spectral Data for the Structurally Similar 2-(2'-methoxybenzoyl)pyrrole (MBP)

| Solvent | Experimental λmax (nm) | Predicted λmax (nm) | Type of Transition |

|---|---|---|---|

| Cyclohexane | 290 | - | Longest wavelength π → π* |

Note: The table illustrates the type of data generated from computational studies as described in the source literature. Specific predicted λmax values for MBP were not explicitly provided in the snippet for direct comparison, but the solvatochromic shift was discussed. unige.ch

Theoretical Exploration of Reaction Mechanisms

Computational chemistry provides powerful tools to explore the intricate details of chemical reactions, mapping out the potential energy surface that governs the transformation from reactants to products.

Transition State Localization and Reaction Barrier Estimation

A cornerstone of understanding reaction kinetics is the characterization of the transition state (TS), the highest energy point along the minimum energy reaction path. Locating this first-order saddle point and determining its energy relative to the reactants allows for the estimation of the activation energy barrier. chemrxiv.org

Modern computational workflows often employ a multi-step approach for efficiency and accuracy. chemrxiv.orgscipost.org The process may begin with an exploratory search for reaction pathways using computationally less expensive methods, such as semi-empirical quantum mechanics (e.g., PM3, GFN-xTB) or meta-dynamics simulations. chemrxiv.orgchemrxiv.org These initial searches can identify potential product structures and provide initial guesses for transition state geometries. chemrxiv.org

Following the initial exploration, the most promising reaction pathways are subjected to more rigorous and accurate calculations, typically using Density Functional Theory (DFT) with a suitable functional (e.g., ωB97X-D) and basis set (e.g., def2-TZVP). chemrxiv.org The TS guess structures are then optimized using algorithms designed to find saddle points. To confirm that the located stationary point is indeed the correct transition state connecting the desired reactants and products, two crucial checks are performed:

Vibrational Frequency Analysis: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the TS structure in both forward and reverse directions. A successful IRC calculation must connect the transition state to the corresponding reactant and product minima on the potential energy surface. chemrxiv.org

The energy difference between the optimized transition state and the reactants gives the reaction energy barrier, a key determinant of the reaction rate. chemrxiv.orgchemrxiv.org

Exploration of Competing Reaction Pathways and Selectivity

Molecules with multiple reactive sites, such as this compound, can often undergo several competing reactions. For example, intramolecular hydrogen abstraction could potentially occur from the methoxy group or the tolyl methyl group. Computational chemistry allows for the exploration of these competing pathways to predict which reaction is more likely to occur (selectivity).

By localizing the transition state and calculating the activation barrier for each possible reaction channel, a direct comparison of their kinetic feasibility can be made. The pathway with the lowest energy barrier is generally the most favored. rsc.org

Quantum Mechanical Tunneling Effects in Hydrogen Transfer

For reactions involving the transfer of light particles, particularly hydrogen atoms, the classical model of surmounting an activation barrier is incomplete. Quantum mechanical tunneling, a phenomenon where a particle can pass through a potential barrier instead of going over it, can significantly increase reaction rates, especially at low temperatures. nih.govresearchgate.net

The Norrish Type II reaction, an intramolecular hydrogen abstraction by an excited carbonyl group, is a classic photoreaction that could be undergone by this compound. Computational studies on analogous o-methyl substituted ketones have demonstrated the importance of tunneling in this process. nih.gov In these systems, the triplet excited state abstracts a hydrogen atom from the ortho-methyl group. The rate of this reaction can be influenced by tunneling, even at cryogenic temperatures. nih.gov

A primary experimental indicator for tunneling is an unusually large and often temperature-independent primary kinetic isotope effect (KIE), which is the ratio of the rate constant for the hydrogen-containing compound to that of its deuterium-substituted analogue (kH/kD). researchgate.netnih.gov While classical transition state theory predicts a maximum KIE of around 7-8 at room temperature, tunneling can lead to much larger values. researchgate.net However, some studies have also reported surprisingly small KIEs (e.g., ~1.4) in reactions that are demonstrated to proceed via tunneling, suggesting that a small KIE does not definitively rule out this quantum effect. rsc.org Theoretical calculations can model tunneling contributions, often using corrections derived from methods like the Small Curvature Tunneling (SCT) approximation, providing a more accurate picture of the reaction kinetics. rsc.org

Structure-Reactivity Correlations and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the chemical structure of a series of compounds and their measured reactivity or other properties. nih.govnih.gov These models are a powerful tool for predictive chemistry, allowing for the estimation of properties for new or untested compounds without the need for experiments. uliege.be

The fundamental principle of QSRR is to represent the chemical structure using numerical values called molecular descriptors. nih.gov These descriptors can be calculated from the molecular geometry and encode various aspects of the molecule's physicochemical properties. The process of building a QSRR model typically involves:

Data Set Assembly: A set of structurally related compounds with known experimental reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the set using specialized software. mdpi.com

Variable Selection: Since many descriptors may be irrelevant or redundant, statistical methods like genetic algorithms are used to select a smaller subset of descriptors that are most correlated with the target property. mdpi.com

Model Generation and Validation: A mathematical equation is generated that links the selected descriptors to the reactivity. This can range from simple Multiple Linear Regression (MLR) to more complex machine learning algorithms like Support Vector Machines or Random Forests. uliege.bemdpi.com The model's predictive power is then rigorously validated using statistical techniques.

For a class of compounds like substituted benzophenones, a QSRR model could be developed to predict their photoreactivity, reaction rates, or selectivity based on descriptors that quantify electronic, steric, and topological features.

Table 2: Common Categories of Molecular Descriptors Used in QSRR Studies

| Descriptor Category | Description | Example(s) |

|---|---|---|

| Constitutional | Based on molecular formula and atom counts. | Molecular Weight, Number of Aromatic Bonds |

| Topological | Based on the 2D graph representation of the molecule. | Wiener Index, Balaban Index |

| Geometrical | Based on the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume |

| Electronic | Related to the electronic structure of the molecule. | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy |

| Physicochemical | Describe properties like lipophilicity. | LogP (octanol-water partition coefficient) |

Insights into Regioselectivity and Stereochemical Outcomes

Computational chemistry and theoretical investigations provide powerful tools to understand the factors governing the outcomes of chemical reactions. In the case of this compound, while specific dedicated computational studies are not extensively available in the public domain, a wealth of theoretical work on substituted benzophenones offers significant insights into the potential regioselectivity and stereochemical outcomes of its reactions. These studies, primarily employing Density Functional Theory (DFT), allow for a detailed analysis of the electronic and steric properties of the molecule, which are the fundamental determinants of its reactivity.

The regioselectivity in reactions involving this compound is primarily dictated by the electronic and steric influences of the methoxy and methyl substituents on the two phenyl rings. The methoxy group at the 2-position is a strong electron-donating group through resonance, which increases the electron density on the corresponding phenyl ring, particularly at the ortho and para positions relative to the methoxy group. Conversely, the methyl group at the 2'-position is a weak electron-donating group through induction.

Theoretical calculations on substituted benzophenones have established a clear correlation between the electronic properties of the substituents and the reactivity of the molecule. For instance, DFT studies have been used to calculate the Lowest Unoccupied Molecular Orbital (LUMO) energies of various benzophenone (B1666685) derivatives. researchgate.net These calculations consistently show that electron-donating groups increase the energy of the LUMO, while electron-withdrawing groups lower it. A lower LUMO energy generally corresponds to a higher reactivity in reactions where the benzophenone acts as an electrophile.

In the context of this compound, the differential electronic effects of the methoxy and methyl groups would lead to distinct reactivity of the two phenyl rings. The ring bearing the methoxy group is expected to be more electron-rich and thus less electrophilic compared to the ring with the methyl group. This difference in electronic character would be a key factor in determining the regioselectivity of nucleophilic or electrophilic attacks.

Furthermore, computational studies on the conformational preferences of ortho-substituted benzophenones reveal that steric hindrance plays a crucial role in dictating the three-dimensional structure of the molecule. researchgate.netsci-hub.se The presence of the ortho-methoxy and ortho-methyl groups forces the phenyl rings to adopt a non-planar conformation with respect to the carbonyl group. This twisting is necessary to alleviate steric strain between the substituents and the carbonyl oxygen. The dihedral angles of the phenyl rings are a critical parameter that influences the accessibility of different reaction sites and can therefore significantly impact both regioselectivity and stereoselectivity.

For example, in photochemical reactions such as the Paternò-Büchi reaction (a [2+2] photocycloaddition), the initial formation of an exciplex and the subsequent formation of a 1,4-diradical intermediate are highly dependent on the stereoelectronic properties of the benzophenone. nih.govacs.org Theoretical studies on similar systems have shown that the regioselectivity of the cycloaddition is governed by the relative stability of the possible diradical intermediates. rsc.org The substitution pattern on the benzophenone rings directly influences this stability.

The stereochemical outcome of reactions involving this compound is also intricately linked to its conformational behavior. The non-planar ground-state geometry means that the two faces of the carbonyl group are diastereotopic. Consequently, the approach of a chiral or prochiral reagent can lead to the formation of stereoisomeric products. Computational modeling can be employed to predict the preferred direction of attack by calculating the transition state energies for the formation of different stereoisomers. Studies on related systems have demonstrated that even subtle differences in non-covalent interactions within the transition state can lead to high levels of stereocontrol. scielo.br

The following table summarizes the key computational parameters and their expected influence on the selectivity of reactions involving this compound, based on findings from related substituted benzophenones.

| Computational Parameter | Influenced by | Effect on Regioselectivity | Effect on Stereoselectivity |

| LUMO Energy | Substituent electronic effects (methoxy and methyl groups) | Lower LUMO on the methyl-substituted ring would favor nucleophilic attack at that ring. | Can influence the facial selectivity of nucleophilic attack on the carbonyl carbon. |

| Dihedral Angles (Phenyl-C=O) | Steric hindrance from ortho-substituents | Controls the accessibility of the carbonyl group and the phenyl rings to reagents. | Determines the diastereotopic faces of the carbonyl group, influencing the direction of attack. |

| Transition State Energies | Electronic and steric interactions between reactants | Determines the preferred reaction pathway and the major regioisomeric product. | The relative energies of diastereomeric transition states determine the stereochemical outcome. |

| Non-covalent Interactions | Intramolecular and intermolecular forces (e.g., hydrogen bonding, van der Waals) | Can influence the orientation of reactants in the transition state, affecting regioselectivity. | Can stabilize one diastereomeric transition state over another, leading to a specific stereoisomer. scielo.br |

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 2 Methylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and for 2-Methoxy-2'-methylbenzophenone, it offers a detailed picture of the atomic arrangement and conformational dynamics in solution.

1D (¹H, ¹³C) and 2D (COSY, NOESY, HSQC, HMBC) NMR for Complete Structural Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial framework for the structural assignment of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. chemicalbook.comchemicalbook.com For instance, the methyl protons of the 2'-methyl group would appear as a singlet, while the methoxy (B1213986) protons at the 2-position would also present as a singlet. chemicalbook.com The aromatic protons would exhibit a complex pattern of multiplets due to their various couplings. The ¹³C NMR spectrum complements this by showing the number of unique carbon environments. chemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. sdsu.eduscience.govyoutube.com

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations within the same spin system, helping to trace the connectivity of adjacent protons in the aromatic rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each proton to its corresponding carbon. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in connecting the different fragments of the molecule. sdsu.educolumbia.edu For example, an HMBC experiment would show a correlation between the methoxy protons and the carbon of the carbonyl group, as well as the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation in solution. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-OCH₃ | 3.8 - 4.0 | 55 - 57 |

| 2'-CH₃ | 2.2 - 2.4 | 19 - 21 |

| Aromatic H | 6.8 - 7.8 | - |

| Aromatic C | 110 - 140 | - |

| Carbonyl C | 195 - 198 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Elucidation of Solution-State Conformations and Dynamics

The conformation of this compound in solution is largely dictated by the steric and electronic interactions between the two substituted phenyl rings and the central carbonyl group. nih.govresearchgate.netsci-hub.se The presence of the methoxy and methyl groups at the ortho positions of their respective rings introduces significant steric hindrance, forcing the phenyl rings to twist out of the plane of the carbonyl group. sci-hub.seacs.org

Studies on substituted benzophenones have shown that the dihedral angles of the two aryl rings are influenced by both the steric bulk of the substituents and the packing forces in the crystal lattice. nih.govresearchgate.net In solution, the molecule is likely to exist in a dynamic equilibrium of conformations. acs.org The degree of rotation around the bonds connecting the phenyl rings to the carbonyl carbon can be probed using techniques like NOESY, which can detect through-space interactions between protons on the two different rings. The presence and intensity of these NOE cross-peaks provide evidence for the preferred orientation of the rings relative to each other.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound, as well as for assessing its purity and identifying its components.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₁₅H₁₄O₂) with high confidence. The calculated exact mass of this compound can be compared to the experimentally measured value to confirm its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. thermofisher.comnih.gov In the context of this compound, GC-MS can be used to assess the purity of a synthesized sample by separating it from any starting materials, byproducts, or impurities. The mass spectrum obtained for the main GC peak serves as a fingerprint, which can be compared to a library of known spectra for identification. nih.govnih.gov

Fragmentation Pathway Analysis via MS/MS

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation of ions. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information and helps to confirm the connectivity of the molecule. researchgate.netdocbrown.info

For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the carbonyl group and one of the phenyl rings, leading to the formation of benzoyl-type cations.

Loss of the methoxy group as a neutral radical or a molecule of formaldehyde.

Loss of the methyl group from the other phenyl ring.

By piecing together the observed fragment ions, a detailed fragmentation pathway can be proposed, further corroborating the structure determined by NMR spectroscopy. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone |

| 4,4'-bis(diethylamino)benzophenone |

| 3,4-dihydroxybenzophenone |

| 3-hydroxybenzophenone |

| 4-Chloro-4'-hydroxybenzophenone |

| 2-amino-2',5-dichlorobenzophenone |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of this compound.

Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectrum of this compound is characterized by the distinct modes associated with its core functional groups: the carbonyl group, the ether linkage, the aromatic rings, and the methyl group. While a complete experimental spectrum for this specific molecule is not publicly available, the characteristic absorption bands can be predicted based on data from analogous compounds and established group frequencies. chemicalbook.comnih.govlibretexts.orgdocbrown.info

Key functional group vibrations include:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The methyl (CH₃) group exhibits symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2965-2850 cm⁻¹ region. libretexts.orgdocbrown.info

Carbonyl (C=O) Stretching: This is one of the most prominent and easily identifiable peaks in the spectrum due to its strong intensity. For benzophenone (B1666685) derivatives, this sharp "sword-like" peak is expected in the 1800-1630 cm⁻¹ range. masterorganicchemistry.com Specifically for ketones where the carbonyl is conjugated with aromatic rings, the peak is typically found between 1685 and 1665 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity appear in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations within the two benzene (B151609) rings. libretexts.org

Ether (C-O-C) Stretching: The methoxy group (-OCH₃) gives rise to characteristic C-O stretching bands. Asymmetric stretching is typically observed around 1250 cm⁻¹, while symmetric stretching appears near 1040 cm⁻¹. docbrown.info

These vibrational modes would be active in both IR and Raman spectra, though their relative intensities may differ based on the change in dipole moment (IR) versus the change in polarizability (Raman) during the vibration.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Methyl Group (-CH₃) | 2965 - 2850 | Medium |

| C=O Stretch | Ketone (Aryl-CO-Aryl) | 1685 - 1665 | Strong, Sharp |

| C=C Stretch | Aromatic Rings | 1600 - 1400 | Medium to Weak |

| C-O-C Asymmetric Stretch | Methoxy Ether | ~1250 | Strong |

| C-O-C Symmetric Stretch | Methoxy Ether | ~1040 | Medium |

| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | Strong |

Detection of Intermolecular Interactions (e.g., hydrogen bonding)

In the solid state, molecules of this compound are likely to engage in weak intermolecular hydrogen bonding. These interactions are not the classic strong O-H···O bonds but rather weaker C-H···O interactions. researchgate.net The hydrogen atoms of the methyl group and the aromatic rings can act as donors, while the electronegative oxygen atoms of the carbonyl (C=O) and methoxy (-OCH₃) groups serve as acceptors. researchgate.netresearchgate.net

The formation of these intermolecular hydrogen bonds can influence the vibrational frequencies of the involved groups. For instance, the C=O stretching frequency might shift to a slightly lower wavenumber (a redshift) due to the weakening of the bond as the oxygen atom participates in hydrogen bonding. Similarly, subtle shifts in the C-H stretching and bending modes can be indicative of these interactions. The stability and formation of such bonds are dependent on factors like molecular concentration and the surrounding chemical environment. mdpi.com

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

As of now, the specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures, such as 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, provides valuable insights into the expected molecular geometry. researchgate.net

In such benzophenone-type structures, the molecule is non-planar. The two phenyl rings are twisted out of the plane of the central carbonyl group, adopting a conformation that minimizes steric hindrance. A key parameter is the dihedral angle between the planes of the two aromatic rings, which in similar compounds can be significant (e.g., 44.03° in an analogue). researchgate.net The bond lengths and angles for the carbonyl, methoxy, and methyl groups are expected to fall within normal ranges for these functional groups. nih.gov

Analysis of Crystal Packing and Supramolecular Assembly

In the absence of a specific crystal structure, the analysis of crystal packing is based on observations from analogous compounds. The solid-state architecture of similar molecules is often stabilized by a network of weak intermolecular C-H···O hydrogen bonds. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for an Analogous Compound (2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 17.8579 (9) |

| b (Å) | 8.1257 (4) |

| c (Å) | 9.8317 (5) |

| V (ų) | 1426.66 (12) |

| Z | 4 |

| Key Interaction | Supramolecular chains via C-H···O bonds |

Data from a related β-thiocarbonyl compound, presented for illustrative purposes of expected packing behavior. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the benzophenone chromophore. Benzophenone itself exhibits a strong absorption band (π → π* transition) around 250 nm and a weaker, broader band (n → π* transition) around 340 nm in nonpolar solvents. nist.gov

The presence of substituents on the aromatic rings modifies this absorption profile.

The methoxy (-OCH₃) group is an auxochrome that typically causes a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) for the π → π* transition.

The methyl (-CH₃) group has a weaker effect but can also contribute to a slight bathochromic shift.

Therefore, this compound is expected to absorb UV radiation, particularly in the UVA and UVB regions, making it structurally related to compounds used as UV absorbers in various applications. vanderbend.nl The exact λ-max (wavelength of maximum absorbance) would be influenced by the solvent used, but the primary π → π* absorption is expected to be shifted to a wavelength longer than that of unsubstituted benzophenone.

Electronic Absorption Signatures and Molar Absorptivity

A detailed analysis of the electronic absorption signatures and molar absorptivity of this compound is not possible without experimental data. Typically, this section would present the ultraviolet-visible (UV-Vis) absorption spectrum of the compound, highlighting the wavelengths of maximum absorption (λmax). These absorption bands are characteristic of the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a particular wavelength, would be presented in a data table. This value is determined using the Beer-Lambert law and is crucial for quantitative analysis. Without access to experimental spectra, these parameters for this compound remain undetermined.

Solvatochromic Effects on Electronic Transitions

Information regarding the solvatochromic effects on the electronic transitions of this compound is currently unavailable. A solvatochromic study would involve measuring the UV-Vis absorption spectrum of the compound in a series of solvents with varying polarities. The observed shifts in the λmax of the absorption bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) would provide insights into the nature of the electronic transitions and the solute-solvent interactions.

For example, the n → π* transition of the carbonyl group in benzophenones typically exhibits a hypsochromic shift with increasing solvent polarity due to the stabilization of the non-bonding electrons in the ground state. Conversely, π → π* transitions often show a bathochromic shift. A data table summarizing the λmax values in different solvents would be essential to illustrate these effects, but such data for this compound could not be found.

Role of 2 Methoxy 2 Methylbenzophenone As a Versatile Building Block in Organic Synthesis

Potential as an Intermediate in Complex Molecule Synthesis

While direct evidence is lacking for 2-Methoxy-2'-methylbenzophenone, its structural components suggest a potential role as an intermediate in the synthesis of more complex molecular architectures.

Hypothetical Precursor for Polycyclic Aromatic Compounds

Benzophenone (B1666685) derivatives are known precursors to polycyclic aromatic hydrocarbons (PAHs). For instance, intramolecular cyclization reactions, often induced by strong acids or photochemical methods, can lead to the formation of fluorene (B118485) and other polycyclic systems. The presence of the methoxy (B1213986) and methyl groups on the two phenyl rings of this compound would be expected to influence the regioselectivity and reactivity of such cyclizations, potentially leading to specifically substituted PAHs. Research on related methoxy-substituted compounds has demonstrated their utility in synthesizing dibenzofluorene (B14450075) derivatives with potential anticancer activities. frontiersin.orgfrontiersin.org

A Scaffold for Heterocyclic Systems

The carbonyl group of benzophenones is a key functionality for the construction of various heterocyclic rings. It can undergo reactions with a wide range of dinucleophiles to form heterocycles of varying ring sizes and functionalities. For example, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) or indazole systems, while reaction with hydroxylamine (B1172632) can lead to oxazole (B20620) derivatives. The substituents on the phenyl rings of this compound would likely modulate the reactivity of the carbonyl group and influence the properties of the resulting heterocyclic products.

Postulated Contributions to Methodological Developments in Organic Reactions

Although no specific studies on this compound were found, its structure lends itself to being a substrate in the development of new synthetic methods.

A Potential Substrate for Exploring Novel Catalytic Systems

The synthesis of unsymmetrical benzophenones like this compound itself presents a challenge that can drive the development of novel catalytic cross-coupling reactions. Furthermore, the ketone functionality is a target for various catalytic transformations, including asymmetric reduction to chiral diarylmethanols, which are valuable building blocks in medicinal chemistry. The electronic and steric effects of the methoxy and methyl groups would make this compound a useful test substrate for evaluating the scope and limitations of new catalysts.

Hypothetical Investigations in Green Chemistry Approaches